molecular formula C7H14S B13603449 3-Cyclobutylpropane-1-thiol

3-Cyclobutylpropane-1-thiol

Cat. No.: B13603449
M. Wt: 130.25 g/mol
InChI Key: WHAFSSXGBSRYHJ-UHFFFAOYSA-N
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Description

3-Cyclobutylpropane-1-thiol: is an organic compound with the molecular formula C₇H₁₄S . It is a thiol, which means it contains a sulfur-hydrogen (SH) group attached to a carbon atom. The compound is characterized by a cyclobutyl group attached to a propane chain, which in turn is bonded to a thiol group. This structure imparts unique chemical properties to the compound, making it of interest in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutylpropane-1-thiol can be achieved through several methods. One common approach involves the cyclization of 1,3-dihalopropanes with zinc powder in ethanol, leading to the formation of the cyclobutyl ring . Another method involves the cross-coupling of cyclobutyl Grignard reagents with alkyl halides under palladium-catalyzed conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions followed by thiolation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of palladium catalysts and zinc powder is common in these processes .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclobutylpropane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and bases are employed.

Major Products Formed:

Scientific Research Applications

3-Cyclobutylpropane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Cyclobutylpropane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes , affecting their function. This interaction can lead to changes in cellular pathways and biological processes. The compound’s cyclobutyl group also contributes to its unique reactivity and binding properties .

Comparison with Similar Compounds

    Cyclopropane: A smaller cycloalkane with similar reactivity but different ring strain.

    Cyclopentane: A larger cycloalkane with less ring strain and different chemical properties.

    Cyclohexane: A common cycloalkane with a stable ring structure and different reactivity.

Uniqueness: 3-Cyclobutylpropane-1-thiol is unique due to its combination of a cyclobutyl ring and a thiol group. This structure imparts specific chemical properties, such as increased reactivity and the ability to form covalent bonds with biomolecules. The compound’s unique reactivity makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C7H14S

Molecular Weight

130.25 g/mol

IUPAC Name

3-cyclobutylpropane-1-thiol

InChI

InChI=1S/C7H14S/c8-6-2-5-7-3-1-4-7/h7-8H,1-6H2

InChI Key

WHAFSSXGBSRYHJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CCCS

Origin of Product

United States

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